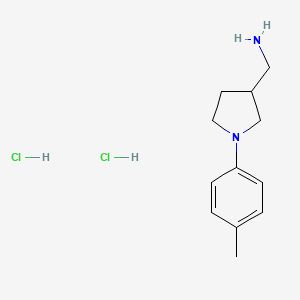

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine

Description

Significance of Pyrrolidine (B122466) Derivatives as Versatile Chemical Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in modern drug discovery and organic synthesis. nbinno.comnih.gov This scaffold is prevalent in a vast number of biologically active molecules, including many natural products like nicotine (B1678760) and other alkaloids, as well as synthetic pharmaceuticals. nih.govmdpi.com The significance of pyrrolidine derivatives stems from several key features. Their non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This sp³-hybridized nature is crucial for creating molecules with specific spatial arrangements of substituents, which can lead to precise interactions with biological targets such as enzymes and receptors. nbinno.comnih.gov

The incorporation of a pyrrolidine nucleus can significantly enhance a molecule's pharmacokinetic properties, including metabolic stability and bioavailability. nbinno.com Consequently, this structural motif is found in drugs approved for a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. nbinno.comfrontiersin.org The versatility of the pyrrolidine ring allows for extensive functionalization at various positions, making it an indispensable building block for medicinal chemists aiming to design novel therapeutic agents. nbinno.comnih.gov

Structural Characteristics and Nomenclature of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine

This compound is a disubstituted pyrrolidine derivative. Its formal name systematically describes its molecular architecture. The core of the molecule is a "pyrrolidine" ring. The numbering of this ring begins at the nitrogen atom, which is designated as position 1.

The substituents are indicated by their name and position on the ring:

1-(p-Tolyl) : A p-tolyl group (a methyl group at the para-position of a benzene (B151609) ring) is attached to the nitrogen atom at position 1.

3-yl)methanamine : A methanamine group (-CH₂NH₂) is attached to the carbon atom at position 3 of the pyrrolidine ring.

This specific arrangement of a bulky, aromatic group on the nitrogen and a reactive primary amine on the ring provides a unique combination of lipophilic and hydrophilic properties, suggesting its potential as an intermediate in the synthesis of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1017428-21-5 ats-mall.com |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | (1-(4-methylphenyl)pyrrolidin-3-yl)methanamine |

Overview of the Current Research Landscape for Amino-Pyrrolidine Systems

Amino-pyrrolidine systems, characterized by a pyrrolidine ring bearing at least one amino or aminomethyl group, are a focal point of extensive research. These compounds are explored for their potential to interact with a wide variety of biological targets. ontosight.ai The primary or secondary amine functionality can act as a hydrogen bond donor and acceptor, or as a basic center that can be protonated at physiological pH, facilitating interactions with acidic residues in proteins.

Recent research highlights the diverse applications of functionalized pyrrolidines:

Enzyme Inhibition : Many pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit enzymes. For example, they have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for antidiabetic effects and α-amylase inhibitors. nih.gov

Receptor Antagonism : Certain (S)-pyrrolidines have been identified as potent antagonists for the CXCR4 chemokine receptor, showing potential in antimetastatic therapies. nih.gov

Antimicrobial Agents : The pyrrolidine scaffold is a common feature in compounds designed to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV. frontiersin.org

Central Nervous System (CNS) Agents : The pyrrolidine-2,5-dione moiety, a related structure, has been incorporated into molecules with anticonvulsant properties. nih.gov

The specific compound, this compound, serves as a building block for more complex structures. For instance, related N-aryl pyrrolidines are precursors in the synthesis of pyrovalerone analogs, which are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The synthesis of N-aryl substituted azacycles, including pyrrolidines, is an active area of research, with methods being developed for efficient construction of these valuable molecular frameworks. organic-chemistry.org

Scope and Objectives of the Comprehensive Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of this compound. The scope is strictly limited to its chemical context and structural features. This includes an exploration of the general importance of the pyrrolidine scaffold in chemical research, a detailed breakdown of the nomenclature and structural attributes of the title compound, and a summary of the current research landscape for the broader class of amino-pyrrolidine systems. The article aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this specific heterocyclic compound and its analogs.

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNANGROEDVCAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 P Tolyl Pyrrolidin 3 Yl Methanamine

Retrosynthetic Disconnection Analysis of the (1-(p-Tolyl)pyrrolidin-3-yl)methanamine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed to outline potential synthetic pathways.

The primary disconnections are:

C-N Bond of the Methanamine: Disconnecting the aminomethyl group (-CH₂NH₂) from the pyrrolidine (B122466) ring at the C-3 position. This suggests a precursor such as a pyrrolidine-3-carbonitrile (B51249), pyrrolidine-3-carboxamide (B1289381), or a pyrrolidine-3-carboxylic acid ester, which can be converted to the amine through reduction.

N-Aryl Bond: Cleavage of the bond between the pyrrolidine nitrogen and the p-tolyl group. This approach separates the synthesis into two main fragments: a substituted 3-(aminomethyl)pyrrolidine (B1599286) derivative and a p-tolyl precursor, such as p-toluidine (B81030) or a p-tolyl halide. This disconnection is central to convergent synthesis strategies.

Pyrrolidine Ring Bonds: Further disconnection of the pyrrolidine ring itself points towards acyclic precursors. A common strategy involves breaking the C-N bonds, which suggests a 1,4-difunctionalized alkane (e.g., a dihalide or diol) and an amine as starting materials for a cyclization reaction. mdpi.comnih.gov

This analysis reveals that the synthesis can be approached by either forming the pyrrolidine ring first and then adding the substituents, or by incorporating the p-tolyl group during the ring formation step.

Convergent and Linear Synthesis Strategies for the Compound

The assembly of this compound can be designed using either a linear or a convergent approach, each with distinct advantages. chemistnotes.compediaa.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The molecule is assembled in a stepwise manner from a starting material through a series of transformations. chemistnotes.com | Conceptually simple to plan. | Overall yield can be low due to the cumulative loss at each step. wikipedia.org |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined at a later stage. chemistnotes.com | Higher overall yield, greater efficiency, allows for flexibility in synthesizing fragments. pediaa.com | May require more complex planning and development of fragment coupling reactions. |

Construction of the Pyrrolidine Ring System

The pyrrolidine ring is a prevalent core structure in many biologically active molecules, and numerous methods have been developed for its synthesis. osaka-u.ac.jp

A primary method for forming the pyrrolidine ring is through the intramolecular cyclization of a suitable acyclic precursor. These reactions create the five-membered ring by forming one or more C-N bonds.

Common approaches include:

Reductive Amination of 1,4-Dicarbonyl Compounds: This is a highly efficient method where a 1,4-dicarbonyl compound reacts with a primary amine (in this case, p-toluidine) to form an intermediate that cyclizes and is subsequently reduced to yield the N-aryl substituted pyrrolidine. mdpi.comnih.govmdpi.com This method constructs the N-aryl pyrrolidine core in a single pot.

Intramolecular Amination: An acyclic molecule containing an amine at one end and a leaving group (like a halide) or a reactive group (like an alkene) at the other can undergo intramolecular nucleophilic substitution or hydroamination to close the ring. nih.gov

[3+2] Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful tool for constructing substituted pyrrolidines, offering a high degree of control over stereoselectivity. nih.gov

| Cyclization Method | Acyclic Precursor Type | Key Features |

| Reductive Amination | 1,4-Dicarbonyl compound + Primary Amine | Often a one-pot reaction; directly installs the N-substituent. nih.gov |

| Intramolecular Amination | Amino alcohol, amino halide, or amino alkene | Versatile for creating various substitution patterns. mdpi.comnih.gov |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Provides excellent stereocontrol; builds complexity quickly. nih.gov |

An alternative to building the ring from a linear chain is to transform another cyclic structure into a pyrrolidine. This "skeletal editing" can be an effective strategy. bohrium.com A notable example is the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can produce pyrrolidine derivatives. osaka-u.ac.jpnih.gov This method is advantageous as it utilizes abundant and inexpensive pyridine (B92270) starting materials to access complex pyrrolidine structures that might be challenging to synthesize otherwise. osaka-u.ac.jpnih.govresearchgate.net

Introduction of the p-Tolyl Moiety onto the Pyrrolidine Nitrogen

The N-aryl bond can be formed either during or after the construction of the pyrrolidine ring.

During Ring Formation: As mentioned, the reductive amination of a 1,4-dicarbonyl compound with p-toluidine is a direct and efficient method for simultaneously forming the pyrrolidine ring and introducing the p-tolyl group. mdpi.comnih.gov

After Ring Formation (N-Arylation): If a pre-formed pyrrolidine ring is used, the p-tolyl group can be introduced via N-arylation reactions. Common methods include the Buchwald-Hartwig amination or Ullmann condensation, which couple an amine (the pyrrolidine nitrogen) with an aryl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) in the presence of a metal catalyst (typically palladium or copper). Another approach is the reaction of arylamines with cyclic ethers, which can provide N-aryl-substituted azacycles. organic-chemistry.org

Formation of the Methanamine Side Chain

Common precursors and their transformations include:

Reduction of a Nitrile: A pyrrolidine-3-carbonitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or palladium catalyst). The nitrile itself can be synthesized from a corresponding halide or alcohol.

Reduction of an Amide: A pyrrolidine-3-carboxamide can also be reduced to the methanamine using LiAlH₄ or similar hydride reagents. mdpi.com The amide is readily prepared from the corresponding carboxylic acid or ester. beilstein-journals.org

Reduction of a Carboxylic Acid or Ester: While more challenging, a carboxylic acid or its ester at the C-3 position can be reduced directly to the corresponding alcohol, which would then require conversion to the amine, or it can be converted to an amide first, followed by reduction.

| Precursor Functional Group | Reagent / Method | Product |

| Pyrrolidine-3-carbonitrile | LiAlH₄ or Catalytic Hydrogenation | (Pyrrolidin-3-yl)methanamine |

| Pyrrolidine-3-carboxamide | LiAlH₄ or Borane (BH₃) | (Pyrrolidin-3-yl)methanamine |

| Pyrrolidine-3-carboxylic acid | Convert to amide, then reduce | (Pyrrolidin-3-yl)methanamine |

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. researchgate.net This approach typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. organic-chemistry.org

For the synthesis of this compound, a logical precursor is 1-(p-tolyl)pyrrolidine-3-carbaldehyde. The reaction proceeds by treating this aldehyde with ammonia to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, each with its own substrate compatibility and reactivity profile. Common choices include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net The choice of reagent can be critical for achieving high yields and avoiding side reactions. For instance, sodium triacetoxyborohydride (B8407120) is a mild and selective agent often used for this purpose. researchgate.net

Alternatively, a one-pot reaction can be performed where the aldehyde, ammonia, and a suitable catalyst are combined under a hydrogen atmosphere. researchgate.net This direct reductive amination avoids the isolation of the potentially unstable imine intermediate.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Cost-effective, readily available | Can reduce the starting aldehyde if reaction is not controlled |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH | Selective for imines over carbonyls | Highly toxic cyanide byproduct |

| Catalytic Hydrogenation (H₂, Pd/C) | Pressurized H₂, various solvents | "Green" method, high yields | Requires specialized pressure equipment, potential for over-reduction |

Azide (B81097) Reduction Methodologies

An alternative synthetic route involves the reduction of a corresponding azide precursor, namely 3-(azidomethyl)-1-(p-tolyl)pyrrolidine. This method is advantageous as the azide group is relatively unreactive towards many reagents, allowing for its introduction early in a synthetic sequence. The azide precursor can typically be synthesized from a corresponding alcohol ( (1-(p-tolyl)pyrrolidin-3-yl)methanol (B14891507) ) via activation as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt like sodium azide.

The reduction of the azide to the primary amine is a robust and high-yielding transformation. organic-chemistry.org Several methods are available for this conversion:

Catalytic Hydrogenation: This is one of the most common methods, employing catalysts such as Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) under a hydrogen atmosphere. The reaction is clean, with nitrogen gas and the desired amine as the only products. organic-chemistry.org

Staudinger Reduction: This reaction involves treating the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed with water to yield the amine and the corresponding phosphine oxide.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. However, the high reactivity of LiAlH₄ limits its use in the presence of other reducible functional groups, such as esters or nitriles.

Nitrile Reduction Approaches

The reduction of a nitrile functional group offers another direct pathway to the primary aminomethyl moiety. The key intermediate for this approach is (1-(p-tolyl)pyrrolidin-3-yl)acetonitrile. This precursor can be prepared via nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) at the 3-position of the pyrrolidine ring with a cyanide salt.

The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org A variety of reducing systems are capable of effecting this change:

Lithium Aluminum Hydride (LiAlH₄): A highly effective reagent for reducing nitriles to primary amines, typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method can be employed using catalysts like Raney Nickel or rhodium under high pressures of hydrogen. It is a cleaner alternative to metal hydrides but may require more specialized equipment.

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane, are also effective for nitrile reduction. organic-chemistry.orgnih.gov These reagents can sometimes offer better selectivity in the presence of other functional groups compared to LiAlH₄. nih.gov

Table 2: Selected Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, reflux | Highly reactive, high yields, reduces many other functional groups |

| Raney Nickel / H₂ | High pressure H₂, ethanol/ammonia | Effective for industrial scale, avoids metal hydride waste |

Stereoselective Synthesis of Enantiopure this compound

The production of single-enantiomer pharmaceuticals is of paramount importance, necessitating synthetic methods that can control stereochemistry. For this compound, which possesses a stereocenter at the C-3 position of the pyrrolidine ring, stereoselective synthesis is crucial for isolating the desired enantiomer.

Strategies for Chiral Induction in Pyrrolidine Synthesis

Achieving stereocontrol in the synthesis of substituted pyrrolidines can be accomplished through several advanced strategies. These methods introduce chirality during the construction of the heterocyclic ring itself, thereby establishing the desired stereochemistry that is carried through to the final product.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed, yielding the enantiopure product and ideally allowing for the recovery of the auxiliary. wikipedia.org

In the context of synthesizing an enantiopure precursor to this compound, a chiral auxiliary could be employed in several ways. For instance, an achiral N-acylated pyrrolidone could be alkylated using a chiral base or in the presence of a chiral ligand. A more common approach involves attaching a chiral auxiliary, such as one derived from (1S,2S)-pseudoephenamine or an Evans oxazolidinone, to a precursor molecule. scielo.br A subsequent cyclization or conjugate addition reaction would then proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. Once the chiral pyrrolidine ring is formed, the auxiliary is cleaved to reveal the enantiomerically enriched intermediate, which can then be converted to the target amine.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts. mdpi.com Chiral secondary amines, particularly those derived from proline, are highly effective catalysts for constructing chiral pyrrolidine rings. nih.govresearchgate.net

A plausible organocatalytic route to an enantiopure precursor of this compound involves the asymmetric Michael addition of an aldehyde or ketone to a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether. beilstein-journals.orgresearchgate.net This reaction generates a γ-nitro carbonyl compound with high enantioselectivity. Subsequent reductive cyclization of this intermediate, involving reduction of the nitro group to an amine which then reacts with the carbonyl via intramolecular reductive amination, would yield the enantiomerically enriched 3-substituted pyrrolidine core. The p-tolyl group could be introduced either before or after the key organocatalytic step. This strategy allows for the construction of the polysubstituted pyrrolidine scaffold with excellent control over the stereochemistry at the C-3 position. researchgate.net

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation is a powerful strategy for establishing the stereochemistry of chiral amines like this compound. This approach typically involves the reduction of a prochiral precursor, such as an enamine or imine, using a chiral catalyst. Iridium, rhodium, and ruthenium complexes are commonly employed for such transformations. figshare.com

A plausible precursor for the synthesis of this compound via this method is 1-(p-tolyl)-3-(aminomethylene)pyrrolidine or a related imine derivative. The choice of a suitable chiral ligand is critical for achieving high enantioselectivity. Ligands such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other privileged chiral scaffolds are often effective. nih.gov

The catalytic cycle generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen from H2 gas. The conditions for these reactions, including pressure, temperature, and solvent, must be carefully optimized to maximize both yield and enantiomeric excess. While specific data for the asymmetric hydrogenation leading to this compound is not extensively documented, analogous reductions of similar substrates provide insight into typical reaction parameters. For instance, the hydrogenation of N-benzylpyridinium salts to chiral piperidines has been achieved with high enantioselectivity using iridium catalysts. nih.gov

A potential route could involve the hydrogenation of a pyrroline (B1223166) precursor. The stereoselective reduction of substituted pyrroles has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity. figshare.com Another approach is the catalytic hydrogenation of a nitrile group, such as in a 1-(p-tolyl)pyrrolidine-3-carbonitrile precursor. This method can selectively produce primary amines, though control of stereochemistry at the C3 position would need to be established in a prior step or through a chiral catalyst system. nih.govnih.gov

Table 1: Representative Conditions for Asymmetric Hydrogenation of Pyrrolidine Precursors Note: This data is illustrative and based on analogous reactions due to the lack of specific literature for the target compound.

| Precursor | Catalyst System | Solvent | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|---|

| Substituted Pyrroline | [Ir(COD)Cl]2 / Chiral Ligand | DCM | 50 | 25 | >95 | ~90 |

| N-Aryl Iminium Ion | Ru(OAc)2(BINAP) | Methanol | 10 | 50 | Up to 98 | >95 |

| Pyrrolidine-3-carbonitrile | Pd/C | Methanol/NH3 | 5 | 25 | N/A (racemic) | High |

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis relies on the inherent chirality of a starting material to direct the formation of new stereocenters. In the context of this compound, a chiral precursor can be used to control the stereochemical outcome of subsequent reactions. This approach is particularly useful when a suitable chiral starting material is readily available, such as derivatives of proline or other chiral pool molecules. mdpi.com

One strategy involves the use of a chiral pyrrolidine derivative that already possesses the desired stereochemistry at a specific position. This existing stereocenter can then influence the stereoselectivity of reactions at other positions on the ring through steric hindrance or electronic effects. For example, a multi-component reaction involving an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity, creating up to three stereogenic centers in a single step. nih.gov

Another approach is the diastereoselective reduction of a ketone or imine precursor that contains a chiral auxiliary. The auxiliary can be later removed to yield the desired product. For instance, the reduction of a 1-(p-tolyl)pyrrolidin-3-one derivative with a bulky reducing agent could proceed with high diastereoselectivity due to the steric influence of the p-tolyl group, favoring the approach of the hydride from the less hindered face of the molecule. nih.gov Similarly, 1,3-dipolar cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides have been used to synthesize densely substituted pyrrolidines with high diastereoselectivity. acs.org

Table 2: Examples of Diastereoselective Pyrrolidine Synthesis Note: This data is illustrative and based on analogous reactions.

| Reaction Type | Chiral Substrate/Auxiliary | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Three-Component Reaction | Optically Active Phenyldihydrofuran | N-tosyl imino ester, Allyltrimethylsilane, TiCl4 | Single diastereomer | 72 |

| 1,3-Dipolar Cycloaddition | (S)-N-tert-butanesulfinyl imine | Glycine α-imino ester, Ag2CO3 | >95:5 | Good to moderate |

| Ketone Reduction | Chiral Pyrrolidinone | L-Selectride | 84:16 | 98 |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the preparation of this compound, this involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the product.

In the case of N-arylation to form the 1-(p-tolyl)pyrrolidine ring, optimization studies on similar systems have shown that the choice of catalyst, base, and solvent are crucial. For instance, in Buchwald-Hartwig amination reactions, palladium catalysts with specific phosphine ligands are often employed. The reaction temperature and the nature of the base (e.g., sodium tert-butoxide, potassium phosphate) can significantly impact the reaction rate and the formation of side products. nih.gov

For syntheses involving the formation of the pyrrolidine ring through cyclization, the concentration of the reactants can play a key role in minimizing intermolecular side reactions. In transfer hydrogenation reactions for the synthesis of N-aryl-substituted pyrrolidines, the choice of hydrogen donor (e.g., formic acid) and the catalyst (e.g., an iridium complex) are important variables to optimize. mdpi.com

Table 3: Optimization Parameters for N-Aryl Pyrrolidine Synthesis Note: This data is illustrative and based on analogous reactions.

| Parameter | Variation | Observed Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | Pd(OAc)2 vs. Pd2(dba)3 | Can significantly alter reaction efficiency. |

| Ligand | Buchwald-type vs. Josiphos-type | Crucial for achieving high turnover numbers and yields. |

| Base | NaOtBu vs. K3PO4 | Affects reaction rate and substrate compatibility. |

| Solvent | Toluene (B28343) vs. Dioxane | Can influence catalyst stability and solubility of reactants. |

| Temperature | 80 °C vs. 110 °C | Higher temperatures can increase rate but may lead to decomposition. |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification and isolation of the synthetic intermediates and the final target compound, this compound, are essential for obtaining materials of high purity. The techniques employed depend on the physical and chemical properties of the compounds, such as their polarity, solubility, and crystallinity.

Chromatographic Separations (e.g., flash chromatography)

Flash chromatography is a widely used technique for the purification of organic compounds. For aminopyrrolidines, which are often basic, special considerations are necessary to achieve good separation and avoid issues like peak tailing. The stationary phase is typically silica (B1680970) gel, which is acidic and can interact strongly with basic amines. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent. Alternatively, a stationary phase with a modified surface, such as amine-functionalized silica, can be used.

The choice of eluent system is critical and is usually determined by thin-layer chromatography (TLC). A common solvent system for aminopyrrolidines is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.

Table 4: Typical Conditions for Flash Chromatography of Amines

| Stationary Phase | Eluent System | Modifier | Application |

|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate | 1% Triethylamine | Purification of moderately polar amines. |

| Silica Gel | Dichloromethane/Methanol | 0.5% Ammonium (B1175870) Hydroxide | Purification of more polar amines. |

| Amine-functionalized Silica | Hexane/Ethyl Acetate | None | Improved peak shape for basic compounds. |

| Reversed-phase C18 Silica | Water/Acetonitrile | 0.1% Trifluoroacetic Acid or Formic Acid | Purification of polar, ionizable compounds. |

Crystallization and Recrystallization Techniques

Crystallization is a powerful purification technique that can provide highly pure materials and is amenable to large-scale production. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the compound to crystallize while impurities remain in solution.

The choice of solvent is crucial for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"), can also be used.

For chiral compounds like this compound, crystallization can also be used for chiral resolution. Diastereomeric salts can be formed by reacting the racemic amine with a chiral acid. These diastereomeric salts often have different solubilities, allowing one diastereomer to be selectively crystallized. After separation, the pure enantiomer of the amine can be recovered by treatment with a base. Recent advances in chiral crystallization include techniques like attrition-enhanced deracemization and the use of "tailor-made" additives to influence crystal growth. nih.govnih.gov

Table 5: Common Solvents for Recrystallization of Amine Derivatives

| Solvent/Solvent System | Properties | Typical Use |

|---|---|---|

| Ethanol/Water | Good for many amine hydrochlorides. | Cooling crystallization. |

| Ethyl Acetate/Hexane | Good for moderately polar free bases. | Anti-solvent crystallization. |

| Isopropanol | Versatile solvent for a range of polarities. | Cooling crystallization. |

| Toluene | For less polar compounds. | Cooling or evaporative crystallization. |

Chemical Transformations and Derivatization Strategies of 1 P Tolyl Pyrrolidin 3 Yl Methanamine

Functionalization of the Primary Amine Group

The primary amine of the methanamine substituent is a versatile functional group that readily participates in numerous chemical reactions.

Primary amines are readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the introduction of a wide range of substituents. For instance, a related compound, N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide, has been reported, highlighting the feasibility of sulfonamide formation on a similar molecular scaffold.

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reactant | Reagent | Product Class |

|---|---|---|

| (1-(p-Tolyl)pyrrolidin-3-yl)methanamine | Acetyl chloride | N-((1-(p-Tolyl)pyrrolidin-3-yl)methyl)acetamide |

| This compound | Benzoic anhydride | N-((1-(p-Tolyl)pyrrolidin-3-yl)methyl)benzamide |

This table represents expected products based on general chemical principles, as specific experimental data for this compound is not available in the cited literature.

The primary amine can be alkylated using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for the synthesis of secondary amines is reductive alkylation (also known as reductive amination). This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Table 2: Potential Alkylation and Reductive Alkylation Products

| Reaction Type | Carbonyl Compound | Reducing Agent | Product |

|---|---|---|---|

| Reductive Alkylation | Formaldehyde | Sodium triacetoxyborohydride (B8407120) | N-Methyl-1-(1-(p-tolyl)pyrrolidin-3-yl)methanamine |

| Reductive Alkylation | Acetone | Sodium cyanoborohydride | N-Isopropyl-1-(1-(p-tolyl)pyrrolidin-3-yl)methanamine |

This table illustrates hypothetical products from reductive alkylation, a common transformation for primary amines.

Primary amines react with isocyanates to form urea (B33335) derivatives. Alternatively, reaction with chloroformates or other carbonyl transfer reagents can lead to the formation of carbamates (urethanes). These derivatives are of interest in medicinal chemistry and materials science. The synthesis of urea derivatives from amines is a well-established transformation.

Primary amines condense with aldehydes and ketones to form imines (Schiff bases). chemscene.com This reversible reaction is often catalyzed by acid or base. The formation of an imine introduces a carbon-nitrogen double bond, which can be a site for further chemical modification, such as reduction to a secondary amine (as in reductive alkylation) or nucleophilic addition. Enamines are typically formed from the reaction of secondary amines with carbonyl compounds.

Chemical Modifications of the Pyrrolidine (B122466) Ring System

The nitrogen atom of the pyrrolidine ring is a tertiary amine, already substituted with a p-tolyl group. Further N-substitution reactions on this nitrogen are generally challenging due to steric hindrance and the electron-withdrawing nature of the aryl group, which reduces the nucleophilicity of the nitrogen. Reactions such as quaternization with reactive alkyl halides to form quaternary ammonium (B1175870) salts might be possible under forcing conditions. However, reactions that involve cleavage of the N-aryl bond would require harsh conditions and are not typically considered standard derivatization strategies.

Ring Expansion or Contraction Strategies Involving the Pyrrolidine Core

Skeletal editing of heterocyclic compounds is a powerful strategy in organic synthesis to access novel molecular scaffolds. nih.gov For this compound, modifying the five-membered pyrrolidine ring through expansion or contraction can lead to analogs with distinct conformational properties and biological profiles.

Ring Expansion: Ring expansion strategies can be employed to convert the pyrrolidine core into larger rings, such as a six-membered piperidine. While direct expansion of an N-aryl pyrrolidine is complex, general methods like the Tiffeneau-Demjanov rearrangement offer a conceptual pathway. This would involve converting the aminomethyl group to a suitable leaving group after transformation into a hydroxylamine, followed by treatment with a nitrite (B80452) source to generate a diazonium ion, which could then induce rearrangement and expansion of the adjacent ring carbon. Such strategies are valuable for generating diverse chemical libraries for drug discovery. nih.gov

Ring Contraction: Ring contraction of the pyrrolidine ring is less common due to its inherent stability. However, strategies often focus on the transformation of larger, more accessible rings into the valuable pyrrolidine skeleton. nih.gov For instance, methods have been developed for the ring contraction of piperidines to pyrrolidines through oxidative rearrangement. researchgate.net A recently developed approach involves the photo-promoted ring contraction of pyridines using silylborane to afford pyrrolidine derivatives, highlighting a modern strategy for synthesizing complex pyrrolidines from abundant starting materials. nih.govresearchgate.net These methods are more relevant to the synthesis of the core structure rather than a post-synthetic modification of the pre-formed this compound.

Derivatization of the p-Tolyl Aromatic Ring

The p-tolyl group provides a versatile handle for derivatization through reactions on the aromatic ring itself or at its methyl substituent.

Electrophilic Aromatic Substitution Reactions (e.g., halogenation, nitration)

The p-tolyl group consists of a benzene (B151609) ring activated by an electron-donating methyl group. This group directs incoming electrophiles to the ortho and para positions. In this compound, the para position is occupied by the nitrogen atom of the pyrrolidine ring. Therefore, electrophilic aromatic substitution (EAS) reactions are expected to occur primarily at the two equivalent ortho positions relative to the methyl group.

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H).

These transformations allow for the introduction of a wide range of functional groups, which can serve as points for further diversification.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product Substituent | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | ortho to methyl group |

| Bromination | Br₂, FeBr₃ | -Br | ortho to methyl group |

| Chlorination | Cl₂, AlCl₃ | -Cl | ortho to methyl group |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | ortho to methyl group |

Side-Chain Functionalization (e.g., oxidation of the methyl group)

The methyl group of the p-tolyl moiety is also susceptible to chemical modification, primarily through oxidation or free-radical halogenation at the benzylic position.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can oxidize the methyl group to a carboxylic acid (-COOH). This introduces a key functional group that can participate in amide bond formation and other transformations.

Halogenation: Free-radical halogenation using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the benzylic position, forming a bromomethyl group (-CH₂Br). This derivative is a versatile intermediate for introducing various nucleophiles.

Table 2: Examples of Side-Chain Functionalization Reactions

| Reaction | Reagents | Initial Group | Final Group |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺/heat | -CH₃ | -COOH |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | -CH₃ | -CH₂Br |

Synthesis of Structural Analogs and Congeners with Varied Substituent Patterns

The synthesis of structural analogs is fundamental to understanding SAR and optimizing the properties of a lead compound. Modifications can be targeted at the pyrrolidine ring or the aromatic substituent.

Pyrrolidine Ring System Modifications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional character and its ability to present substituents in specific spatial orientations. nbinno.comnih.gov Analogs of this compound can be synthesized with various substituents on the pyrrolidine ring. Synthetic strategies often start from functionalized precursors like 4-hydroxyproline (B1632879) or pyroglutamic acid, allowing for stereoselective synthesis of derivatives. researchgate.netnih.gov For example, introducing alkyl or aryl groups at the C2, C4, or C5 positions of the pyrrolidine ring can significantly influence the molecule's interaction with biological targets. mdpi.com

Alterations to the Aromatic Substituent (e.g., phenyl, substituted phenyl)

Replacing the p-tolyl group with other aromatic or heteroaromatic systems is a common strategy for exploring the chemical space around the N-aryl pyrrolidine core. N-aryl-substituted pyrrolidines are important moieties in many bioactive compounds and drugs. nih.gov A practical synthetic approach involves the reductive amination of diketones with various anilines. nih.govresearchgate.net This method allows for the synthesis of a library of compounds where the p-tolyl group is replaced by other substituted phenyl rings, altering electronic and steric properties. For instance, anilines with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can be used to modulate the properties of the final compound. nih.gov

Table 3: Examples of Structural Analogs via Altered Aromatic Substituents

| Starting Aniline | Resulting N-Aryl Group | Potential Property Change |

|---|---|---|

| Aniline | Phenyl | Removal of methyl group |

| 4-Chloroaniline | 4-Chlorophenyl | Introduction of electron-withdrawing group |

| 4-Methoxyaniline | 4-Methoxyphenyl | Introduction of electron-donating group |

| 3-Trifluoromethylaniline | 3-(Trifluoromethyl)phenyl | Introduction of strong electron-withdrawing group |

| 2-Naphthylamine | Naphthalen-2-yl | Increased steric bulk and hydrophobicity |

Diversification of the Methanamine Moiety of this compound

The primary amine of this compound serves as a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Standard organic chemistry methodologies can be applied to modify this methanamine moiety, leading to compounds with potentially altered physicochemical properties and biological activities. Key derivatization strategies include acylation, sulfonylation, and alkylation, including reductive amination.

Acylation and Sulfonylation

The primary amine of this compound can readily undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides affords sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for introducing a wide array of substituents.

For instance, the reaction of a primary amine with an acyl chloride, typically in a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) and in the presence of a tertiary amine base like triethylamine (B128534), proceeds via nucleophilic acyl substitution to form a stable amide bond. The general scheme for this transformation is depicted below:

R-COCl + H₂N-R' → R-CONH-R' + HCl

In a similar fashion, sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride. These reactions are also typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

While specific examples for the acylation and sulfonylation of this compound are not detailed in readily available literature, the general reactivity of primary amines suggests that a wide variety of amide and sulfonamide derivatives could be synthesized. The table below illustrates hypothetical products from such reactions, based on common reagents.

| Reagent Category | Specific Reagent | Hypothetical Product Name |

| Acyl Chloride | Acetyl chloride | N-((1-(p-Tolyl)pyrrolidin-3-yl)methyl)acetamide |

| Acyl Chloride | Benzoyl chloride | N-((1-(p-Tolyl)pyrrolidin-3-yl)methyl)benzamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | N-((1-(p-Tolyl)pyrrolidin-3-yl)methyl)methanesulfonamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-((1-(p-Tolyl)pyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination

The nitrogen of the methanamine group can also be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination.

Reductive amination involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the protonated imine in the presence of the carbonyl starting material.

The general process for reductive amination is as follows:

R'-NH₂ + R''C(=O)R''' ⇌ [R'-N=CR''R'''] + H₂O [R'-N=CR''R'''] + [H] → R'-NH-CHR''R'''

This methodology allows for the introduction of a wide range of alkyl and arylalkyl substituents onto the methanamine nitrogen. The table below provides examples of potential products from the reductive amination of this compound with various carbonyl compounds.

| Carbonyl Compound | Reducing Agent | Potential Product Name |

| Formaldehyde | Sodium triacetoxyborohydride | N-Methyl-1-(1-(p-tolyl)pyrrolidin-3-yl)methanamine |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-1-(1-(p-tolyl)pyrrolidin-3-yl)methanamine |

| Benzaldehyde | Sodium triacetoxyborohydride | N-Benzyl-1-(1-(p-tolyl)pyrrolidin-3-yl)methanamine |

| Cyclohexanone | Sodium triacetoxyborohydride | N-Cyclohexyl-1-(1-(p-tolyl)pyrrolidin-3-yl)methanamine |

While detailed experimental data for these specific transformations on this compound are not extensively reported in peer-reviewed journals, the described synthetic strategies are robust and generally applicable to primary amines, providing a clear pathway for the diversification of this compound's methanamine moiety.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms in the Synthesis of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine

The construction of the target molecule can be approached through several strategic disconnections, each involving distinct mechanistic pathways. The primary strategies involve either forming the N-aryl bond onto a pre-existing pyrrolidine (B122466) ring or constructing the pyrrolidine ring with the N-(p-tolyl) moiety already in place.

Nucleophilic reactions are fundamental to the synthesis of the this compound framework. These can be categorized into intermolecular and intramolecular processes.

Intermolecular Nucleophilic Substitution for N-Arylation: A common pathway to N-aryl pyrrolidines is the direct arylation of a pre-formed pyrrolidine derivative, such as a protected (pyrrolidin-3-yl)methanamine. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking an electrophilic aryl source. While classical nucleophilic aromatic substitution (SNAr) is possible with highly activated aryl halides, transition-metal-catalyzed cross-coupling reactions are more prevalent. The Buchwald-Hartwig amination, for instance, involves a palladium catalyst to couple the pyrrolidine nitrogen with an aryl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene). The catalytic cycle typically proceeds via:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the N-aryl pyrrolidine product and regenerate the Pd(0) catalyst. nih.gov

Intramolecular Nucleophilic Substitution for Ring Formation: An alternative strategy involves the formation of the pyrrolidine ring via an intramolecular SN2 reaction. In this approach, a linear precursor containing the p-toluidine (B81030) moiety and a suitable leaving group is synthesized. The nitrogen atom acts as an internal nucleophile, attacking an electrophilic carbon center four atoms away to close the five-membered ring. The reaction is governed by stereoelectronic factors and the stability of the five-membered ring transition state.

Nucleophilic Addition in Reductive Amination: Reductive amination represents another powerful route, particularly for forming N-aryl pyrrolidines from diketones. mdpi.comresearchgate.net This pathway begins with the nucleophilic addition of an amine (p-toluidine) to a carbonyl group of a 1,4-dicarbonyl precursor. This addition forms a hemiaminal intermediate, which then dehydrates to form an imine or a protonated iminium ion. harvard.eduorganic-chemistry.org A second intramolecular nucleophilic addition can then occur, leading to a cyclic intermediate that, upon reduction, yields the final pyrrolidine ring. The selectivity of this process is highly dependent on the choice of reducing agent, which must preferentially reduce the iminium ion over the carbonyl starting material. harvard.edu

The core of the synthesis is the cyclization step that forms the pyrrolidine heterocycle. Several mechanistic paradigms can be employed to achieve this transformation.

[3+2] Cycloaddition: This is a highly efficient method for constructing substituted pyrrolidines. acs.orgmdpi.com The reaction involves a 1,3-dipole, typically an azomethine ylide, reacting with a dipolarophile (an alkene). For the synthesis of the target compound, an azomethine ylide could be generated in situ from the condensation of p-toluidine with an appropriate aldehyde. This ylide then undergoes a concerted pericyclic reaction with an alkene bearing a protected aminomethyl precursor. This approach allows for the simultaneous formation of multiple C-C bonds and can be rendered highly stereoselective. acs.org

Intramolecular Michael Addition: If the linear precursor contains an α,β-unsaturated carbonyl or cyano group, the pyrrolidine ring can be formed via an intramolecular aza-Michael addition. tandfonline.com The nucleophilic nitrogen of the p-toluidine moiety adds to the β-carbon of the Michael acceptor, forming the five-membered ring in a conjugate fashion. This is a common strategy for creating functionalized pyrrolidine systems.

Reductive Amination Cyclization: As mentioned, the reaction between a 1,4-dicarbonyl compound and p-toluidine can lead to the formation of the N-(p-tolyl)pyrrolidine ring. mdpi.comresearchgate.net The mechanism involves the formation of an enamine or iminium ion from one carbonyl group, which then acts as a nucleophile or electrophile, respectively, to engage the second carbonyl group in a cyclization/dehydration cascade, often leading to a pyrrole (B145914) (the Paal-Knorr synthesis). Subsequent reduction is required to obtain the desired pyrrolidine. Alternatively, successive reductive amination at both carbonyls can furnish the saturated ring directly. mdpi.com

Ring-Opening Mechanisms: While not a direct synthesis method, ring-opening reactions of other heterocycles can be used to generate precursors for pyrrolidines. For instance, the ring-opening of activated cyclopropanes or aziridines can generate zwitterionic intermediates that subsequently cyclize to form the pyrrolidine ring. organic-chemistry.org These methods offer alternative entries into the required carbon skeleton.

The target molecule, this compound, possesses a single stereocenter at the C3 position of the pyrrolidine ring. Controlling the stereochemistry at this center is a critical aspect of its synthesis, especially for pharmaceutical applications.

Stereocontrol: If the synthesis begins with achiral precursors, the product will be a racemic mixture. Enantioselective synthesis can be achieved through several strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as a derivative of glutamic acid or proline, ensures the stereochemistry is carried through the synthesis. nih.govmdpi.com

Asymmetric Catalysis: Employing a chiral catalyst can induce enantioselectivity. For example, in a [3+2] cycloaddition, a chiral Lewis acid can coordinate to the dipolarophile, directing the approach of the azomethine ylide to one face of the alkene. acs.org Similarly, iron-catalyzed C-H amination reactions can proceed with high diastereoselectivity when forming disubstituted pyrrolidines. nih.gov

Diastereoselectivity: In cases where a second stereocenter is present or formed, the relative stereochemistry (cis vs. trans) becomes important. For 1,3-disubstituted pyrrolidines, the diastereoselectivity of the ring-closing step is determined by the transition state energetics. The substituents will preferentially adopt a conformation that minimizes steric hindrance. For example, in an intramolecular cyclization, the transition state leading to the trans product is often favored as it allows the bulky substituent to occupy a pseudo-equatorial position, minimizing unfavorable 1,3-diaxial interactions. The observed diastereomeric ratio (d.r.) is highly dependent on the specific reaction, catalyst, and substrates used.

| Reaction Type | Substituent Pattern | Catalyst/Conditions | Major Diastereomer | Reported Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed C-H Amination | 2,5-disubstituted | (AdL)Fe(OPh) | syn | >20:1 | nih.gov |

| [3+2] Cycloaddition | Polysubstituted | Ag2CO3 | (2S,3R,4S,5R) | Good to Excellent | acs.org |

| Multi-Component Reaction | Polysubstituted | TiCl4 | Single Diastereomer | 99:1 | nih.gov |

| Reductive Amination | 2,5-disubstituted | Ir-catalyst / HCO2H | cis/trans mixture | Variable | mdpi.com |

Kinetic Studies and Reaction Rate Determination

For instance, in a transition-metal-catalyzed N-arylation reaction, the rate law is often complex but can provide insight into the catalytic cycle. A kinetic analysis might show first-order dependence on the concentrations of the aryl halide and the catalyst, and zero-order dependence on the amine if the amine coordination is not the rate-limiting step. chemrxiv.org Temperature dependence studies (Arrhenius and Eyring plots) can yield activation parameters (Ea, ΔH‡, ΔS‡), which provide further mechanistic details about the transition state.

For intramolecular cyclization reactions, the rate is influenced by:

Concentration: The reaction typically follows first-order kinetics as it is an intramolecular process.

Ring Size: The formation of a five-membered ring is kinetically favorable (Baldwin's rules).

Solvent: Polar aprotic solvents can accelerate SN2 reactions by solvating the counter-ion of the nucleophile without hydrogen-bonding to the nucleophile itself.

Leaving Group: The rate is directly proportional to the ability of the leaving group to depart (e.g., I > Br > Cl > OTs).

Modern kinetic studies often employ in situ monitoring techniques, such as ReactIR (FTIR spectroscopy) or NMR spectroscopy, to track the concentration of reactants, intermediates, and products over time without disturbing the reaction. researchgate.net

Characterization and Reactivity of Reaction Intermediates

The synthesis of this compound proceeds through various short-lived, high-energy intermediates. Their direct observation is often challenging, but their existence is inferred from trapping experiments, spectroscopic studies, and computational modeling. nih.govacs.org

Iminium Ions: These are key electrophilic intermediates in reductive amination and related cyclization reactions. harvard.edu Formed by the condensation of an amine with a carbonyl compound under acidic conditions, an iminium ion is significantly more electrophilic than the starting carbonyl. Its presence can be confirmed by NMR spectroscopy, where the C=N+ carbon and adjacent protons show characteristic downfield shifts. acs.org Their high reactivity makes them susceptible to rapid reduction by hydride donors like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Azomethine Ylides: These are neutral, 1,3-dipolar species essential for [3+2] cycloaddition reactions. acs.org They possess a nucleophilic carbon and an electrophilic carbon flanking a central nitrogen atom. Their transient nature makes direct characterization difficult, but their formation can be confirmed by trapping with highly reactive dipolarophiles. Their structure and reactivity are heavily influenced by the substituents on the carbon and nitrogen atoms.

Organometallic Intermediates: In palladium-catalyzed reactions, a series of organopalladium species are involved. researchgate.net These include Pd(0)-ligand complexes, aryl-Pd(II)-halide species (from oxidative addition), and palladium-amido complexes. These intermediates are typically studied using techniques like 31P NMR spectroscopy (if phosphine (B1218219) ligands are used) and in situ IR spectroscopy to monitor changes in the catalyst state throughout the reaction. acs.org

Enamines/Enolates: In cyclization reactions involving carbonyl compounds, enamine or enolate intermediates are common. Enamines, formed from a secondary amine and a carbonyl, are nucleophilic at the α-carbon and can participate in intramolecular additions. Enolates, generated under basic conditions, are also potent carbon nucleophiles for ring-forming reactions.

The characterization and understanding of these intermediates are paramount for controlling reaction pathways and preventing the formation of undesired byproducts, such as over-alkylation products or rearranged skeletons.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine, offering detailed insights into the chemical environment of each proton and carbon atom.

One-dimensional NMR spectra provide the fundamental information for structural assignment. The molecular structure contains several distinct spin systems: the p-substituted aromatic ring, the pyrrolidine (B122466) ring, the aminomethyl group, and the tolyl-methyl group.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The p-tolyl group gives rise to two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. A singlet for the methyl group (CH₃) on the tolyl moiety would appear in the upfield region (around δ 2.2-2.4 ppm). The protons on the pyrrolidine ring and the aminomethyl side chain (CH₂NH₂) would appear as a series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) due to diastereotopicity and spin-spin coupling. The two protons of the aminomethyl group are diastereotopic and are expected to show distinct signals.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For the p-tolyl group, four signals are anticipated: two for the substituted aromatic carbons (C-N and C-CH₃) and two for the aromatic CH carbons. The tolyl methyl group will appear as a single peak around δ 20-22 ppm. The five carbons of the pyrrolidine ring and the aminomethyl side chain will resonate in the aliphatic region (δ 25-60 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like the two substituted aromatic carbons) are absent in DEPT spectra. This technique is crucial for unambiguously assigning the signals of the pyrrolidine ring and the tolyl's methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H) | ~7.0-7.2 | Doublet |

| Aromatic (2H) | ~6.8-7.0 | Doublet |

| Pyrrolidine & CH₂NH₂ | ~1.5-3.5 | Multiplets |

| Tolyl-CH₃ | ~2.2-2.4 | Singlet |

| NH₂ | ~1.5-2.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| Aromatic C-N | ~145-150 | No Signal |

| Aromatic C-CH₃ | ~128-132 | No Signal |

| Aromatic CH (2C) | ~129-131 | Positive |

| Aromatic CH (2C) | ~112-116 | Positive |

| Pyrrolidine CH₂ & CH | ~45-60 | Negative/Positive |

| CH₂NH₂ | ~40-45 | Negative |

| Pyrrolidine CH₂ | ~25-35 | Negative |

| Tolyl-CH₃ | ~20-22 | Positive |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the pyrrolidine ring by showing cross-peaks between adjacent, non-equivalent protons. It would also link the methine proton at the 3-position of the pyrrolidine ring to the protons of the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are known from the ¹H NMR spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the molecule's 3D structure and relative stereochemistry. For the pyrrolidine ring, which adopts a non-planar puckered conformation, NOESY/ROESY can help determine the spatial relationship between substituents, for example, whether the aminomethyl group is pseudo-axial or pseudo-equatorial relative to the protons on the same side of the ring.

The pyrrolidine ring is not planar and undergoes rapid conformational exchange between different puckered forms (envelope and twist conformations) at room temperature. nih.govfrontiersin.org Furthermore, inversion at the tertiary nitrogen atom can also occur. Variable-temperature (VT) NMR studies can provide valuable information about these dynamic processes. researchgate.net By lowering the temperature, the rate of conformational exchange can be slowed down, potentially allowing for the observation of distinct signals for each conformer. Analysis of the spectra at different temperatures can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these conformational changes, providing a deeper understanding of the molecule's dynamic behavior in solution. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present. researchgate.net For this compound, these techniques confirm the presence of the amine, the aromatic ring, and aliphatic chains.

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring and methyl groups appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: The p-tolyl group will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aryl-N bond and the aliphatic C-N bonds will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

Aromatic Substitution Pattern: The substitution pattern on the benzene ring can often be confirmed by the pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. A strong band around 800-840 cm⁻¹ is characteristic of 1,4-disubstitution.

Raman spectroscopy provides complementary information. researchgate.netnih.gov Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give strong signals in the Raman spectrum, which are useful for confirming the presence of the p-tolyl group.

Table 3: Key Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend | 1590-1650 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aliphatic C-N | C-N Stretch | 1000-1250 |

| Aromatic C-N | C-N Stretch | 1250-1350 |

| p-Disubstitution | C-H Out-of-plane Bend | 800-840 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, which is used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₁₈N₂. HRMS can confirm this formula by measuring the mass of the molecular ion (M⁺˙) to within a few parts per million (ppm).

Beyond accurate mass, MS provides structural information through analysis of fragmentation patterns. libretexts.org In electron ionization (EI-MS), the molecular ion is formed and then undergoes fragmentation. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu

Key expected fragmentation pathways for this compound include:

α-Cleavage at the pyrrolidine ring: Cleavage of the bond between the pyrrolidine ring and the nitrogen atom can lead to the formation of a stable tolyl-substituted pyrrolidinyl cation.

Loss of the aminomethyl group: Cleavage of the C-C bond between the pyrrolidine ring and the aminomethyl side chain (a form of β-cleavage relative to the ring nitrogen) would result in the loss of a ·CH₂NH₂ radical (mass 30).

Formation of a tropylium-like ion: The p-tolyl group can rearrange to form a stable methyltropylium ion (m/z 91), a common fragment for toluene (B28343) derivatives.

Ring cleavage: The pyrrolidine ring itself can undergo fragmentation, leading to smaller amine-containing fragments.

Table 4: Predicted HRMS Data and Major Fragments

| Species | Formula | Calculated Exact Mass | Likely Origin |

| [M]⁺˙ | C₁₂H₁₈N₂ | 190.1470 | Molecular Ion |

| [M-CH₂NH₂]⁺ | C₁₁H₁₄N | 160.1126 | Loss of aminomethyl radical |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tolyl fragment/tropylium ion |

| [CH₂NH₂]⁺ | CH₄N | 30.0344 | Aminomethyl cation |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Conjugation Assessment

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the p-tolyl group. The pyrrolidine and aminomethyl substituents are auxochromes, which can modify the absorption characteristics of the benzene ring chromophore.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. science-softcon.de These are typically:

E-bands (E₁ and E₂): These are strong absorptions occurring in the far-UV region (below 220 nm) due to π → π* transitions involving the entire aromatic system.

B-band: This is a weaker, structured absorption band appearing at longer wavelengths (around 250-290 nm), also arising from a π → π* transition. This band is symmetry-forbidden in unsubstituted benzene but becomes allowed due to substitution.

The nitrogen atom of the pyrrolidine ring, being directly attached to the aromatic system, acts as an auxochrome. Its lone pair of electrons can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band compared to unsubstituted toluene. researchgate.net The specific solvent used can also influence the position of these absorption maxima.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide an unambiguous depiction of the molecular structure of this compound, offering insights into its conformation and stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

A single-crystal X-ray diffraction analysis would yield a comprehensive set of geometric parameters for this compound. This data is crucial for understanding the molecule's fundamental structure.

Expected Bond Lengths and Angles: The bond lengths within the p-tolyl group are expected to be characteristic of aromatic systems, with C-C bond lengths in the range of 1.38-1.40 Å. The C-N bond connecting the tolyl group to the pyrrolidine ring would provide insight into the electronic interaction between these two moieties. Within the pyrrolidine ring, the C-C and C-N single bonds would typically measure around 1.52-1.54 Å and 1.47-1.49 Å, respectively. The C-N bond of the methanamine group would also be a key parameter.

The following interactive table presents hypothetical, yet chemically reasonable, data for the key geometric parameters of this compound that would be obtained from an X-ray crystallography study.

| Parameter | Atoms Involved | Expected Value (Å or °) |

| Bond Length | C(aromatic)-C(aromatic) | 1.39 |

| Bond Length | C(aromatic)-N(pyrrolidine) | 1.45 |

| Bond Length | N(pyrrolidine)-C(pyrrolidine) | 1.48 |

| Bond Length | C(pyrrolidine)-C(pyrrolidine) | 1.53 |

| Bond Length | C(pyrrolidine)-C(methanamine) | 1.52 |

| Bond Length | C(methanamine)-N(amine) | 1.47 |

| Bond Angle | C-N-C (in pyrrolidine) | 108-112 |

| Bond Angle | C-C-N (in pyrrolidine) | 103-106 |

| Torsional Angle | C(aromatic)-C(aromatic)-N-C(pyrrolidine) | Variable, defines ring orientation |

| Torsional Angle | N-C-C-C (in pyrrolidine) | Variable, defines ring pucker |

Note: The data in this table is illustrative and not based on experimental results for the specified compound.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld surface analysis)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govmdpi.commdpi.com

Intermolecular Interactions: For this compound, the primary amine group is expected to be a key player in forming intermolecular hydrogen bonds of the N-H···N type, which are significant in directing the crystal packing. eurjchem.com Weaker C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of another are also likely to be present.

Absolute Configuration Assignment for Chiral Centers

This compound is a chiral molecule, with a stereocenter at the C3 position of the pyrrolidine ring. X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of chiral centers. mdpi.commdpi.com

Anomalous Dispersion: To determine the absolute configuration, the crystallographic data is typically collected using X-ray radiation of a wavelength that induces anomalous dispersion effects from some of the atoms in the crystal. By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration can be determined, often expressed through the Flack parameter. A Flack parameter close to zero for a given configuration confirms that the assignment is correct. This would definitively establish whether the analyzed crystal contains the (R)- or (S)-enantiomer.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and optimized geometry.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For (1-(p-Tolyl)pyrrolidin-3-yl)methanamine, a DFT calculation, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (optimized geometry). materialsciencejournal.orgresearchgate.net This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial ground state electronic properties, such as the total energy and the distribution of electron density. researchgate.net

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating electronic structure. While computationally more demanding than DFT, these methods can offer a more precise characterization of the electronic wavefunction and energies of this compound, serving as a benchmark for other computational approaches.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for understanding chemical bonding and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The spatial distribution of these orbitals in this compound would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Table 1: Hypothetical Molecular Orbital Data

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |